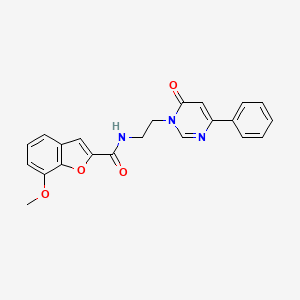

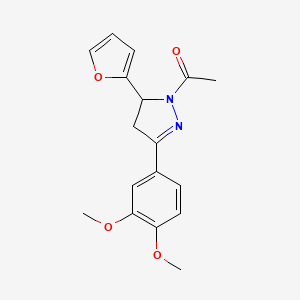

![molecular formula C25H21N3O2 B2867009 6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-31-8](/img/structure/B2867009.png)

6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazoloquinoline derivative that exhibits promising biological activities, making it a subject of interest for researchers.

Wissenschaftliche Forschungsanwendungen

Supramolecular Aggregation and Dimensionality

The study of substituted dihydrobenzopyrazoloquinolines, including molecules structurally related to 6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, reveals insights into the effect of substitution on the dimensionality of supramolecular aggregation. These molecules can form various complex structures, such as cyclic dimers, sheets, and three-dimensional frameworks, through a combination of hydrogen bonds and π-π interactions, showcasing their potential for creating novel materials with specific properties (Portilla et al., 2005).

Antimicrobial Activity

A series of novel quinoline derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity against a wide range of organisms including Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and various fungi. These compounds, including pyrimidine derivatives, have shown moderate to high antimicrobial activities, highlighting their potential as templates for developing new antimicrobial agents (El-Gamal et al., 2016).

Synthesis and Characterization Techniques

Research into the synthesis and characterization of novel pyrazolo[3,4-c]quinoline derivatives, including methods for constructing complex heterocyclic systems, reveals valuable insights into efficient synthesis techniques. These studies focus on developing protocols that enhance reaction rates, improve yields, and facilitate the synthesis of structurally complex molecules with potential biological and material applications (Mogilaiah et al., 2003).

Green Chemistry Approaches

The development of green chemistry methods for synthesizing heterocyclic compounds, including those related to the compound of interest, emphasizes the importance of environmentally friendly synthesis strategies. Techniques such as "on water" protocols that avoid the use of toxic solvents and minimize waste, while achieving high yields and atom economy, are being explored to synthesize complex molecules like pyrazoloquinolines and their derivatives (Rajesh et al., 2011).

Biological Activity and Drug Development

Research on the synthesis and biological evaluation of pyrazolo[3,4-b]quinoline derivatives also explores their potential as high-affinity antagonists for biological targets, such as the glycine site of the N-methyl-D-aspartate (NMDA) receptor. These studies aim to identify compounds with potent biological activity that could serve as leads for the development of new therapeutics, highlighting the importance of structural diversity and optimization in drug discovery (Macleod et al., 1995).

Eigenschaften

IUPAC Name |

6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-16-7-9-17(10-8-16)23-21-15-26-24-20(5-4-6-22(24)30-3)25(21)28(27-23)18-11-13-19(29-2)14-12-18/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSMKVBRBPFUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide](/img/structure/B2866926.png)

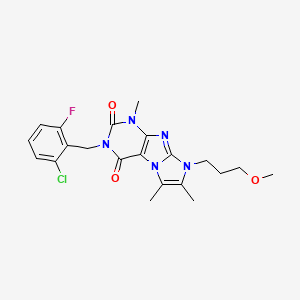

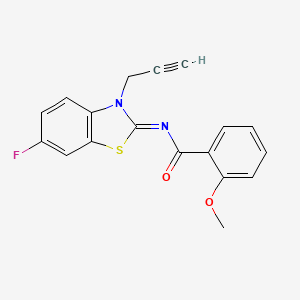

![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2866927.png)

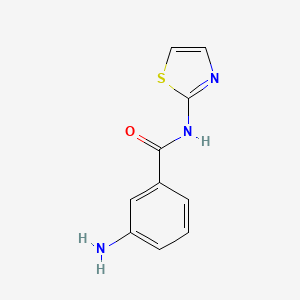

![methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate](/img/structure/B2866928.png)

![Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate](/img/structure/B2866930.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2866937.png)

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2866938.png)

![2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2866939.png)

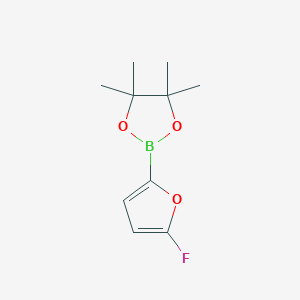

![1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2866943.png)